

The Role of DDO-2093 in Cancer Research: A Technical Overview

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Compound of Interest		
Compound Name:	DDO-2093	
Cat. No.:	B15617409	Get Quote

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DDO-2093 is a potent and selective small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical dependency in certain types of cancer, particularly acute leukemias with MLL1 gene rearrangements. This document provides a technical guide to the mechanism of action, preclinical efficacy, and experimental basis for **DDO-2093**'s antitumor activity.

Core Mechanism of Action

DDO-2093 functions by disrupting the essential interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD Repeat-containing protein 5 (WDR5). This interaction is fundamental for the proper assembly and catalytic activity of the MLL1 methyltransferase complex. The primary downstream effect of this inhibition is the suppression of histone H3 lysine 4 (H3K4) methylation, an epigenetic mark crucial for the transcription of key oncogenes. By selectively inhibiting the MLL1 complex's catalytic activity, DDO-2093 demonstrates significant antitumor effects.[1][2][3]

The inhibition of the MLL1-WDR5 interaction by **DDO-2093** leads to a dose-dependent reduction in the mono-, di-, and trimethylation of H3K4.[2][3] This, in turn, suppresses the expression of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, which are critical for leukemogenesis.[2][3]

Quantitative Data Summary



The following tables summarize the key quantitative data reported for **DDO-2093** in preclinical studies.

Table 1: In Vitro Potency of DDO-2093

Parameter	Value	Description
IC50	8.6 nM	Concentration for 50% inhibition of the MLL1-WDR5 protein-protein interaction.[2]
Kd	11.6 nM	Dissociation constant for the binding of DDO-2093 to the WDR5 protein.[1][2][3]

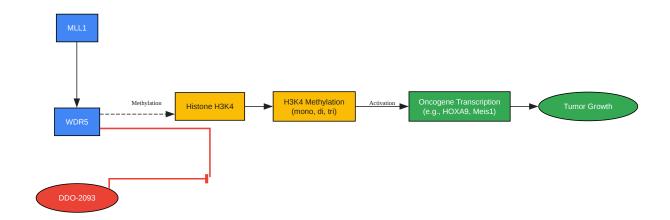
Table 2: In Vivo Efficacy of **DDO-2093** in MV4-11 Xenograft Mouse Model

Dosage (Intraperitoneal)	Dosing Schedule	Tumor Growth Inhibition (GI)
20 mg/kg	Every other day for 21 days	13.7%[2][3]
40 mg/kg	Every other day for 21 days	37.6%[2][3]
80 mg/kg	Every other day for 21 days	63.9%[2][3]

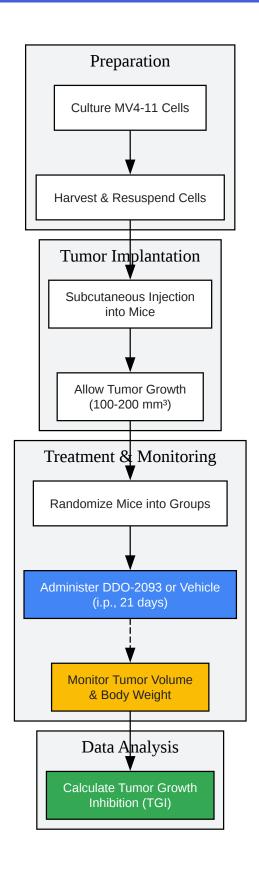
Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of DDO-2093.









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References

- 1. dovepress.com [dovepress.com]
- 2. 网站维护 [jcpu.cpu.edu.cn]
- 3. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]
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